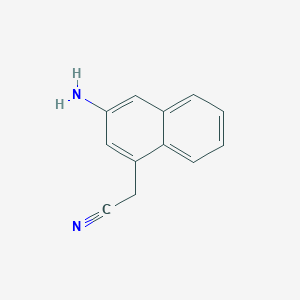
N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Metil-1-fenil-1-(1H-pirazol-4-il)metanamina es un compuesto químico que pertenece a la clase de los derivados de pirazol. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-Metil-1-fenil-1-(1H-pirazol-4-il)metanamina generalmente implica la reacción de N-metilmetanamina con 1-fenil-1H-pirazol-4-carbaldehído. La reacción se lleva a cabo normalmente en presencia de un agente reductor como el borohidruro de sodio o el hidruro de litio y aluminio para facilitar la reducción de la imina intermedia a la amina deseada .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-Metil-1-fenil-1-(1H-pirazol-4-il)metanamina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de N-óxido.
Reducción: Las reacciones de reducción pueden modificar aún más el anillo de pirazol o el grupo fenilo.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo fenilo o en el anillo de pirazol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se utilizan reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones.
Principales Productos
Los principales productos que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de N-óxido, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en los anillos fenilo o pirazol .
Aplicaciones Científicas De Investigación
N-Metil-1-fenil-1-(1H-pirazol-4-il)metanamina tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de N-Metil-1-fenil-1-(1H-pirazol-4-il)metanamina implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios .
Comparación Con Compuestos Similares
Compuestos Similares
- N-Metil-1-(5-fenil-1H-pirazol-3-il)metanamina oxalato
- N-Metil-1-[3-(1H-pirazol-1-il)fenil]metanamina clorhidrato
- 1-(3-Metil-1H-pirazol-5-il)metanamina clorhidrato
Singularidad
N-Metil-1-fenil-1-(1H-pirazol-4-il)metanamina es única debido a su patrón de sustitución específico en el anillo de pirazol y la presencia del grupo N-metilo.
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N-methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine |
InChI |
InChI=1S/C11H13N3/c1-12-11(10-7-13-14-8-10)9-5-3-2-4-6-9/h2-8,11-12H,1H3,(H,13,14) |
Clave InChI |
QROAKOGFHAHSFO-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1=CC=CC=C1)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


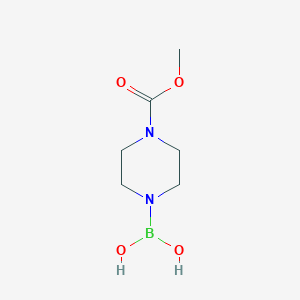

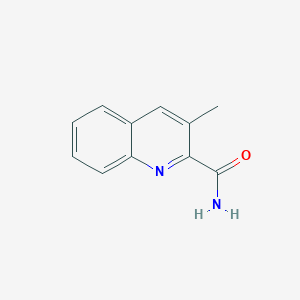
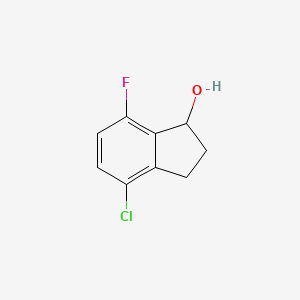
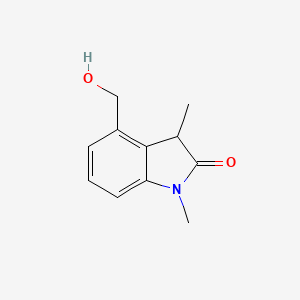
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
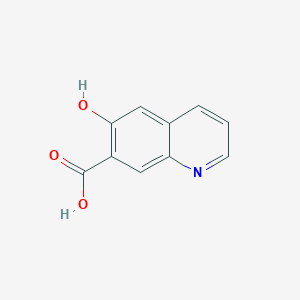

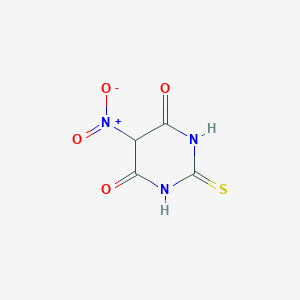
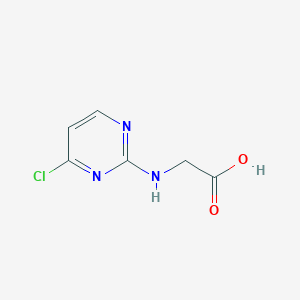
![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
